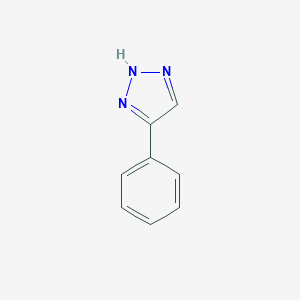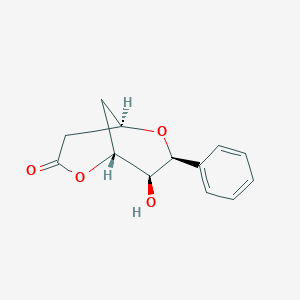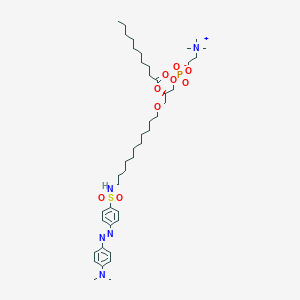
Dabsyl-PC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabsyl-PC is a chemical compound that is widely used in scientific research. It is a fluorescent derivative of primary amines that is used in the analysis of proteins and peptides. Dabsyl-PC is a versatile compound that has a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of Dabsyl-PC is based on the formation of a stable amide bond between the Dabsyl group and the primary amine in proteins and peptides. This results in the labeling of the primary amine, which can then be detected using fluorescence spectroscopy. The fluorescence of Dabsyl-PC is highly sensitive to the local environment, which allows for the analysis of protein conformational changes and ligand binding.
Biochemische Und Physiologische Effekte
Dabsyl-PC does not have any known biochemical or physiological effects. It is an inert compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
Dabsyl-PC has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect primary amines in proteins and peptides. It is also easy to use and can be easily incorporated into existing experimental protocols. However, Dabsyl-PC also has some limitations. It can only label primary amines, which limits its use in the analysis of proteins and peptides that do not contain primary amines. Additionally, Dabsyl-PC can interfere with the function of proteins and peptides if used in excess.
Zukünftige Richtungen
There are several future directions for the use of Dabsyl-PC in scientific research. One potential application is in the analysis of protein-protein interactions using fluorescence resonance energy transfer (FRET). Dabsyl-PC could be used to label one protein in the interaction, while a second fluorescent probe could be used to label the other protein. The resulting FRET signal could be used to monitor the interaction in real-time. Another potential application is in the analysis of protein-ligand interactions using surface plasmon resonance (SPR). Dabsyl-PC could be immobilized on a SPR sensor chip, and the binding of a ligand to the immobilized Dabsyl-PC could be monitored in real-time. Overall, Dabsyl-PC is a valuable tool for scientific research, and its potential applications are vast.
Synthesemethoden
Dabsyl-PC is synthesized by reacting 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl chloride) with a primary amine. The reaction results in the formation of a stable amide bond between the Dabsyl group and the primary amine. The resulting compound is highly fluorescent and can be easily detected using fluorescence spectroscopy.
Wissenschaftliche Forschungsanwendungen
Dabsyl-PC is widely used in scientific research for the analysis of proteins and peptides. It is used to label primary amines in proteins and peptides, which allows for their detection and quantification. Dabsyl-PC is also used in the analysis of enzyme kinetics, protein-protein interactions, and protein-ligand interactions. It is a valuable tool for the study of protein structure and function.
Eigenschaften
CAS-Nummer |
126942-42-5 |
|---|---|
Produktname |
Dabsyl-PC |
Molekularformel |
C43H74N5O9PS |
Molekulargewicht |
868.1 g/mol |
IUPAC-Name |
[(2R)-2-decanoyloxy-3-[11-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H74N5O9PS/c1-7-8-9-10-14-17-20-23-43(49)57-41(37-56-58(50,51)55-35-33-48(4,5)6)36-54-34-22-19-16-13-11-12-15-18-21-32-44-59(52,53)42-30-26-39(27-31-42)46-45-38-24-28-40(29-25-38)47(2)3/h24-31,41,44H,7-23,32-37H2,1-6H3/t41-/m1/s1 |
InChI-Schlüssel |
NDRAVJFCDJFNAE-VQJSHJPSSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyme |
1-O-(N-dabsyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine dabsyl-PC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




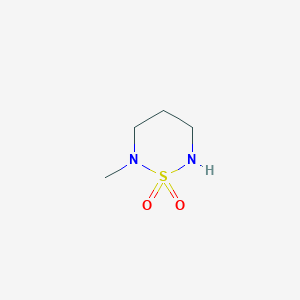
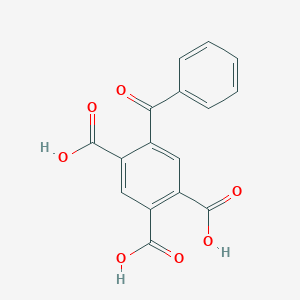

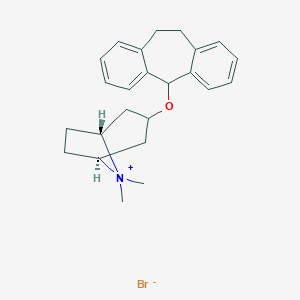

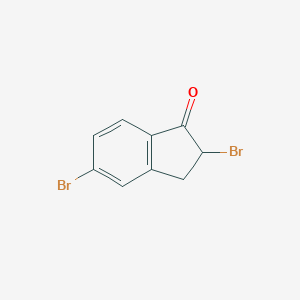
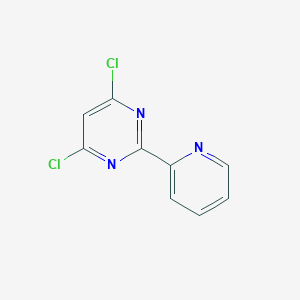
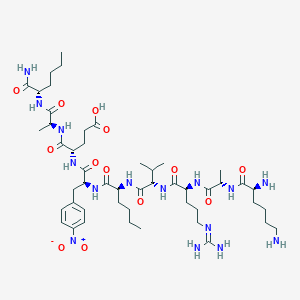
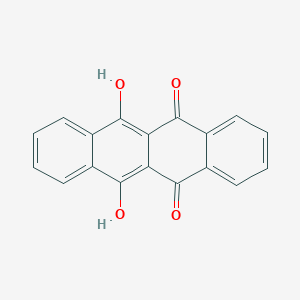
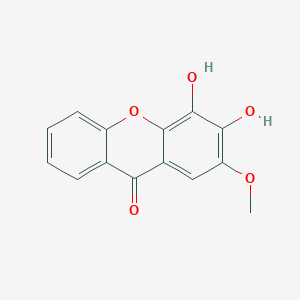
![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)
